REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:21]=[CH:20][C:5]([O:6][CH:7]([N:15]2[CH:19]=[N:18][CH:17]=[N:16]2)[C:8](=[O:14])[C:9]([CH3:13])([CH3:12])[CH2:10][OH:11])=[CH:4][CH:3]=1.[BH4-].[Na+].O.C(Cl)Cl>C(O)(C)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH:7]([N:15]2[CH:19]=[N:18][CH:17]=[N:16]2)[CH:8]([OH:14])[C:9]([CH3:12])([CH3:13])[CH2:10][OH:11])=[CH:20][CH:21]=1 |f:1.2|
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Name
|
1-(4-chlorophenoxy)-1-(1,2,4-triazol-1-yl)-3,3-dimethyl-4-hydroxy-butan-2-one
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Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OC(C(C(CO)(C)C)=O)N2N=CN=C2)C=C1
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Name
|
|
Quantity
|
350 mL
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Type
|
solvent
|
Smiles
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C(C)(C)O
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Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 15 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for a further 15 hours
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Duration
|
15 h
|
Type
|
WASH
|
Details
|
the organic phase was washed three times with 100 ml of water each time
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over sodium sulphate
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Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under a waterpump vacuum and 100 ml of ether
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC(C(C(CO)(C)C)O)N2N=CN=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 67.6% | |
YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |